molecular formula C9H8BFN2O2 B8338971 1-(4-Fluorophenyl)-1H-pyrazol-5-ylboronic acid

1-(4-Fluorophenyl)-1H-pyrazol-5-ylboronic acid

Cat. No. B8338971
M. Wt: 205.98 g/mol
InChI Key: AMQOZHAHWBJSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365550B2

Procedure details

To a stirred solution of commercially available 1-(4-fluorophenyl)-1H-pyrazole [CAS No 81329-32-0] (1.6 g, 9.87 mmol) in THF (39.5 ml) was added drop wise at −78° C. under nitrogen atmosphere N-butyllithium (1.6 N in hexane, 6.47 ml, 10.4 mmol). After the mixture was allowed to stir at −78° C. for 1 h triisopropyl borate (7.65 g, 9.35 ml, 39.5 mmol) was added at −78° C. The mixture was allowed to stir at −78° C. for 1 h, gradually warmed to room temperature, and the pH of the mixture was adjusted to 5 with 1 M HCl solution. The mixture was evaporated and the remaining water layer extracted with ethyl acetate (2×30 ml). The combined organic layers were washed with brine (30 ml), dried over MgSO4 and evaporated. The raw product was purified by column chromatography on silica gel (dichloromethane/MeOH) and trituration (diethyl ether/hexane) to yield the title compound as a white solid (479 mg, 24%), MS (ISN) m/z=205.0 [(M−H)−], mp 115° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.47 mL
Type
reactant
Reaction Step One
Name
Quantity
39.5 mL
Type
solvent
Reaction Step One
Quantity
9.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
24%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][CH:10]=[N:9]2)=[CH:4][CH:3]=1.[Li+].CCC[CH2-].[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C.Cl>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:12]([B:18]([OH:23])[OH:19])=[CH:11][CH:10]=[N:9]2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=CC=C1
Name
Quantity
6.47 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Name
Quantity
39.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.35 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
gradually warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
the remaining water layer extracted with ethyl acetate (2×30 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The raw product was purified by column chromatography on silica gel (dichloromethane/MeOH) and trituration (diethyl ether/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=CC=C1B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 479 mg
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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